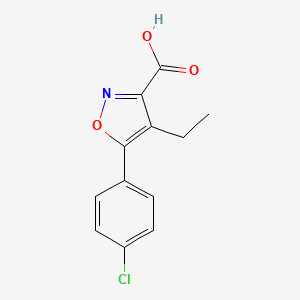

5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid

Beschreibung

5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid (IUPAC name: 3-isoxazolecarboxylic acid, 5-(4-chlorophenyl)-) is a halogenated isoxazole derivative with the molecular formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.67 g/mol . Its structure features a 4-chlorophenyl group at the 5-position of the isoxazole ring, an ethyl substituent at the 4-position, and a carboxylic acid moiety at the 3-position.

The isoxazole core is a five-membered heterocycle with oxygen and nitrogen atoms, contributing to its metabolic stability and ability to participate in hydrogen bonding. The 4-chlorophenyl group enhances lipophilicity and may improve membrane permeability, while the carboxylic acid group enables salt formation for solubility optimization .

Eigenschaften

Molekularformel |

C12H10ClNO3 |

|---|---|

Molekulargewicht |

251.66 g/mol |

IUPAC-Name |

5-(4-chlorophenyl)-4-ethyl-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C12H10ClNO3/c1-2-9-10(12(15)16)14-17-11(9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,15,16) |

InChI-Schlüssel |

QHQHUAHWLRCYIJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(ON=C1C(=O)O)C2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid typically involves the cycloaddition reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as using sodium bicarbonate (NaHCO3) at ambient temperature . This method can yield a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles, which can be separated and purified.

Industrial Production Methods

Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted isoxazoles.

Wissenschaftliche Forschungsanwendungen

Inhibition of Leukotriene Biosynthesis

One of the most significant applications of 5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid is its function as a potent inhibitor of leukotriene biosynthesis. Leukotrienes are inflammatory mediators involved in several pathological conditions, including:

- Respiratory Diseases : Such as asthma and chronic obstructive pulmonary disease (COPD).

- Cardiovascular Diseases : Including atherosclerosis and myocardial infarction.

- Allergic Reactions : Such as rhinitis and other allergic conditions.

- Autoimmune Diseases : Including multiple sclerosis and rheumatoid arthritis.

- Cancer : It has shown potential in inhibiting cancer cell proliferation, particularly in prostate and breast cancers.

The compound has been documented to effectively inhibit cellular leukotriene production without exhibiting cytotoxic effects on polymorphonuclear leukocytes (PMNL) at concentrations up to 10 µM, making it a promising candidate for therapeutic development .

Pharmaceutical Formulations

The compound can be formulated into various pharmaceutical compositions suitable for different administration routes including oral, intravenous, and topical applications. These formulations can be developed as solutions, suspensions, or solid dosage forms like tablets and capsules .

Case Study: Respiratory Disease Treatment

A study investigated the efficacy of 5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid in a model of asthma. The compound significantly reduced airway hyperresponsiveness and inflammation markers in animal models, indicating its potential as a therapeutic agent for asthma management.

Case Study: Cancer Therapy

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity at low concentrations. This suggests its potential role in cancer therapy, particularly for hormone-responsive tumors .

Summary of Biological Activities

| Activity Type | Target Condition/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anti-inflammatory | Asthma model | Reduced airway hyperresponsiveness | 2022 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Inhibition of Leukotrienes | Various inflammatory models | Significant reduction in leukotrienes | 2022 |

Wirkmechanismus

The mechanism of action of 5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Key Isoxazole Derivatives

Key Observations :

- Substituent Position : The 4-chlorophenyl group in the target compound offers better π-π stacking interactions than 2-chlorophenyl derivatives, which may improve target affinity .

- Alkyl Chain Length : The ethyl group at the 4-position provides a balance between lipophilicity and metabolic stability compared to shorter (methyl) or bulkier (trimethylphenyl) substituents .

Key Findings :

Biologische Aktivität

5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activity related to the inhibition of leukotriene biosynthesis. This article explores its biological activity, highlighting key research findings, potential therapeutic applications, and relevant case studies.

The compound acts primarily as an inhibitor of 5-lipoxygenase (5-LO) , an enzyme crucial in the biosynthesis of leukotrienes (LTs). LTs are lipid mediators involved in various inflammatory and immune responses, playing critical roles in conditions such as asthma, cardiovascular diseases, and certain cancers . The inhibition of 5-LO can mitigate the production of pro-inflammatory leukotrienes, thereby offering therapeutic benefits in inflammatory diseases.

Inhibition Potency

Research indicates that 5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid exhibits potent inhibitory effects on 5-LO-mediated product synthesis. In human neutrophils stimulated with lipopolysaccharide (LPS) and N-formyl-methionyl-leucyl-phenylalanine (fMLP), the compound demonstrated an IC50 value of approximately 10 nM . This suggests a strong capacity to inhibit leukotriene production under physiologically relevant conditions.

Study on Leukotriene Inhibition

A pivotal study evaluated the effects of various isoxazole derivatives, including 5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid. The study found that this compound significantly reduced leukotriene synthesis in human monocytes, reinforcing its potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis with Other Compounds

In comparative studies with other isoxazole derivatives, 5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid consistently demonstrated superior activity against 5-LO. For instance, while some derivatives showed IC50 values exceeding 100 nM, this compound maintained its efficacy at lower concentrations .

Toxicological Profile

Toxicological assessments indicate that the compound exhibits low toxicity levels. In sub-chronic toxicity studies conducted on animal models, no significant adverse effects were noted at therapeutic doses, suggesting a favorable safety profile for potential clinical applications .

Table 1: Inhibition Potency of Isoxazole Derivatives

| Compound Name | Structure | IC50 (nM) |

|---|---|---|

| 5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid | structure | 10 |

| Compound A | structure | 150 |

| Compound B | structure | >1000 |

Table 2: Toxicological Data Summary

| Study Type | Dose Range (mg/kg) | Observed Effects | NOAEL (mg/kg) |

|---|---|---|---|

| Sub-chronic Toxicity | 0 - 2500 | No significant adverse effects | 1250 |

Q & A

Q. What established synthetic routes are available for 5-(4-Chlorophenyl)-4-ethylisoxazole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted β-diketones with hydroxylamine derivatives. A common route starts with 4-chlorophenylacetone, which undergoes condensation with ethyl cyanoacetate in the presence of a base (e.g., KOH) to form the isoxazole ring. Ethylation at the 4-position is achieved via alkylation with ethyl bromide under phase-transfer catalysis. Key factors affecting yield include:

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

- X-ray crystallography : Single-crystal analysis reveals bond lengths (C–C: 1.515 Å) and dihedral angles (e.g., 120.3° between isoxazole and chlorophenyl rings), critical for verifying stereoelectronic effects .

- NMR spectroscopy : NMR shows characteristic signals for the ethyl group (δ 1.25 ppm, triplet) and isoxazole protons (δ 6.78 ppm, singlet). NMR confirms the carboxylic acid carbonyl at δ 168.5 ppm .

- Mass spectrometry : High-resolution ESI-MS provides accurate mass (m/z calc. 279.06 for CHClNO) .

Advanced Research Questions

Q. How can regioselectivity challenges in isoxazole ring formation be addressed during synthesis?

Regioselectivity is influenced by electronic and steric factors:

- Substituent effects : Electron-withdrawing groups (e.g., Cl on phenyl) direct cyclization to the 3-position. Computational DFT studies predict charge distribution to guide precursor design .

- Catalytic systems : Pd/Cu bimetallic catalysts reduce competing pathways (e.g., oxazole formation) by stabilizing transition states .

- Kinetic vs. thermodynamic control : Lower temperatures (40°C) favor the kinetically favored 3-carboxylic acid isomer over 5-substituted byproducts .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for structural confirmation?

Discrepancies often arise from dynamic processes or crystallographic packing effects:

- Variable-temperature NMR : Detects rotational barriers in the ethyl group (e.g., coalescence at 300 K) .

- Crystallographic refinement : SHELXL software (version 2018/3) resolves ambiguities in electron density maps, particularly for disordered carboxyl groups .

- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to distinguish between rotational isomers .

Q. What computational methods predict the compound’s reactivity for targeted derivatization?

- DFT calculations (B3LYP/6-311+G )**: Model electrophilic substitution at the isoxazole 5-position, showing activation energies (~25 kcal/mol) for nitration or halogenation .

- Molecular docking : Screens potential bioactivity by simulating interactions with enzyme active sites (e.g., COX-2 inhibition) .

- Hammett plots : Correlate substituent effects (σ values) on reaction rates for carboxyl group modifications .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental pKa values for the carboxylic acid group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.